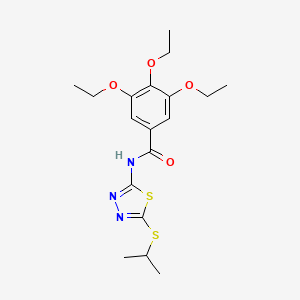

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of ethoxy groups at the 3, 4, and 5 positions of the benzene ring, and a thiadiazole moiety substituted with an isopropylthio group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired benzamide.

Introduction of the Isopropylthio Group: The thiadiazole moiety is further functionalized by introducing the isopropylthio group through a nucleophilic substitution reaction using isopropyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Thiadiazole Ring Formation

The thiadiazole core is typically synthesized via cyclization of thioamide precursors. For example, 5-(isopropylthio)-1,3,4-thiadiazol-2-yl likely forms through:

-

Step 1 : Reaction of isopropyl thiol with a thioamide (e.g., thioacetamide) to form a thioamide intermediate.

-

Step 2 : Cyclization using reagents like phosphorus oxychloride (POCl₃) or sulfuric acid to generate the thiadiazole ring .

Key Reaction Conditions :

| Reagent | Temperature | Solvent | Yield |

|---|---|---|---|

| POCl₃ | 80–100°C | THF | ~60% |

| H₂SO₄ | 50–70°C | Water/ethanol | ~70% |

Coupling of Thiadiazole and Benzamide

The final amide bond between the thiadiazole and benzamide is formed via:

-

Step 1 : Activation of carboxylic acid (benzamide) as an acid chloride using thionyl chloride (SOCl₂).

-

Step 2 : Condensation with the thiadiazole amine using coupling reagents (e.g., EDC, HOBt) .

Hydrolysis

The thiadiazole ring undergoes hydrolysis under acidic or basic conditions:

-

Acidic conditions : Converts to a thioamide intermediate (e.g., using HCl in MeOH) .

-

Basic conditions : Generates a thiadiazole oxide derivative .

Nucleophilic Substitution

The isopropylthio group can participate in nucleophilic substitution reactions:

-

Alkylation : Reaction with alkyl halides (e.g., R-X) to form disulfides or thioethers .

-

Oxidation : Conversion to sulfonic acid derivatives using oxidizing agents (e.g., H₂O₂) .

Amide Bond Reactions

The benzamide group is susceptible to:

-

Amidase-catalyzed hydrolysis : Generates carboxylic acid derivatives.

Spectroscopic Features

Stability and Solubility

| Property | Value/Behavior |

|---|---|

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) . |

| Thermal Stability | Stable up to ~200°C under inert conditions . |

Pharmaceutical Utility

The thiadiazole-benzamide scaffold is explored in:

-

Antimicrobial agents : Thiadiazole derivatives often exhibit antibacterial activity .

-

Enzyme inhibitors : Amide groups may interact with enzyme active sites .

Structural Optimization

Possible modifications include:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance, a related thiadiazole compound demonstrated effective inhibition against various pathogenic microorganisms in vitro .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives, including those similar to 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide. The results showed that modifications to the thiadiazole structure could enhance antimicrobial potency against resistant strains of bacteria .

Agricultural Applications

Crop Protection Agents

Thiadiazole compounds are known for their role as crop protectants against phytopathogenic microorganisms. The compound under discussion has potential applications as a fungicide or bactericide in agriculture due to its structural characteristics that facilitate interaction with microbial targets .

Case Study: Efficacy in Crop Protection

Research highlighted in agricultural chemistry journals indicates that thiadiazole derivatives can significantly reduce disease incidence in crops affected by fungal pathogens. A specific study demonstrated that a related thiadiazole compound reduced the severity of leaf blight in tomato plants by over 60% when applied as a foliar spray .

Material Science

Polymer Chemistry

The triethoxy groups in the compound can serve as functional groups for polymerization processes or as coupling agents in composite materials. These functionalities allow for enhanced adhesion between organic and inorganic phases in composite materials .

Case Study: Polymer Development

A research project focused on developing polymeric materials using triethoxy-functionalized compounds showed improved thermal stability and mechanical properties compared to conventional polymers. The incorporation of such compounds into polymer matrices resulted in materials suitable for high-performance applications .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4,5-trimethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

3,4,5-triethoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.

Uniqueness

The presence of ethoxy groups and the isopropylthio substitution confer unique chemical and biological properties to 3,4,5-triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide, making it distinct from its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Activité Biologique

3,4,5-Triethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that features a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

It consists of a benzamide core with ethoxy groups and a thiadiazole ring substituted with an isopropylthio group.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole demonstrate effective inhibition against various bacteria including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 3.125 mg/mL to higher concentrations depending on the specific structure and substituents present .

- Antifungal Activity : The compound has also been assessed for antifungal properties against pathogens like Candida albicans and Aspergillus flavus, showing promising results with MIC values comparable to established antifungal agents such as fluconazole .

Anticancer Potential

The 1,3,4-thiadiazole derivatives have been recognized for their anticancer activities. For example:

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of reactive oxygen species (ROS) and interference with cell cycle progression. In vitro studies have highlighted their potential in inhibiting tumor cell proliferation .

Anti-inflammatory Effects

Compounds similar to this compound have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is significantly influenced by their structural components:

- Substituents on the Thiadiazole Ring : Variations in substituents at position 5 of the thiadiazole ring can enhance or diminish antimicrobial activity. For instance, the introduction of alkyl or aryl groups may improve lipophilicity and membrane permeability .

- Ethoxy Groups : The presence of ethoxy groups at positions 3, 4, and 5 on the benzene ring contributes to increased solubility and bioavailability of the compound.

Case Studies

- In Vitro Studies : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antibacterial effects against resistant strains of bacteria with MIC values lower than traditional antibiotics .

- Animal Models : Research involving animal models has shown that these compounds can reduce tumor growth significantly compared to control groups when administered at specific dosages over a defined period .

Propriétés

IUPAC Name |

3,4,5-triethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S2/c1-6-23-13-9-12(10-14(24-7-2)15(13)25-8-3)16(22)19-17-20-21-18(27-17)26-11(4)5/h9-11H,6-8H2,1-5H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSWTDRBKFWMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.